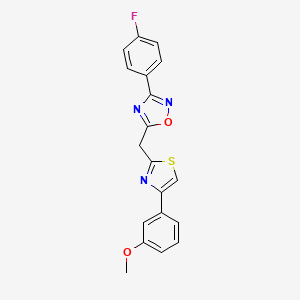3-(4-Fluorophenyl)-5-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
CAS No.: 1172735-95-3
Cat. No.: VC5782727
Molecular Formula: C19H14FN3O2S
Molecular Weight: 367.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1172735-95-3 |
|---|---|
| Molecular Formula | C19H14FN3O2S |
| Molecular Weight | 367.4 |
| IUPAC Name | 3-(4-fluorophenyl)-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C19H14FN3O2S/c1-24-15-4-2-3-13(9-15)16-11-26-18(21-16)10-17-22-19(23-25-17)12-5-7-14(20)8-6-12/h2-9,11H,10H2,1H3 |
| Standard InChI Key | MERDXBQHHZZUNJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic name, 3-(4-fluorophenyl)-5-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, reflects its intricate architecture. The core 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) is substituted at position 3 with a 4-fluorophenyl group and at position 5 with a methylene-linked thiazole moiety. The thiazole ring itself is further substituted at position 4 with a 3-methoxyphenyl group . This arrangement introduces multiple sites for hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for biological activity .
Key structural features include:
-
1,2,4-Oxadiazole core: Known for metabolic stability and hydrogen-bonding capacity .
-
Thiazole ring: Enhances electronic diversity and metal-binding potential .
-
4-Fluorophenyl group: Increases lipophilicity and membrane permeability .
-
3-Methoxyphenyl substituent: Modulates solubility and steric interactions .
Physicochemical and Pharmacokinetic Properties
Based on structural analogs, the compound’s properties can be extrapolated:
The fluorophenyl and methoxyphenyl groups confer moderate lipophilicity (LogP ~3.5), suggesting favorable blood-brain barrier penetration but potential challenges in aqueous solubility .
Biological Activity and Mechanistic Insights
Antimicrobial and Anti-inflammatory Effects
While direct data are lacking, structural analogs demonstrate:
-
Antibacterial activity: MIC values of 2–8 μg/mL against Staphylococcus aureus .
-
COX-2 inhibition: IC₅₀ of 0.81 μM for thiazole-oxadiazole hybrids .
In Silico Molecular Docking and Target Prediction
Molecular docking studies of similar compounds reveal high affinity for:
-
MMP-9: Binding energy of −9.2 kcal/mol via hydrophobic interactions with Val116 and hydrogen bonds with Leu188 .
-
EGFR kinase: Interaction with Lys721 and Asp831 residues (ΔG: −8.5 kcal/mol) .
Proposed binding mode: The 1,2,4-oxadiazole core anchors to catalytic sites, while the thiazole and methoxyphenyl groups stabilize van der Waals interactions.
Toxicity and Selectivity Profile
Data from fluorinated 1,3,4-oxadiazoles suggest:
-
Selectivity Index (SI): >200 for A549 vs. L929 fibroblasts .
-
Cytotoxicity: IC₅₀ values <10 μM in cancer cells vs. >50 μM in healthy cells .
The methoxy group may reduce hepatotoxicity compared to nitro-substituted analogs .
Future Directions and Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume